7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one
Description
7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one is a heterocyclic compound that features a piperidine ring fused to a quinazoline moiety
Properties
IUPAC Name |
7-methyl-2-piperidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-7-12-11(13(18)8-10)9-15-14(16-12)17-5-3-2-4-6-17/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLQOXWDRLWNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. One common approach is to start with a quinazoline derivative and introduce the piperidine ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated piperidine-quinazoline compounds.
Scientific Research Applications
7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities.
Quinazoline Derivatives: Compounds like quinazoline and its substituted derivatives also share structural similarities.
Uniqueness
7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one is unique due to its fused ring structure, which combines the properties of both piperidine and quinazoline. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₄O
- Molecular Weight : 218.26 g/mol
The biological activity of 7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, compounds within the quinazoline class have been shown to inhibit DNA-PKcs (DNA-dependent protein kinase catalytic subunit), which plays a crucial role in DNA damage response mechanisms .
Anticancer Activity
Several studies have investigated the anticancer properties of 7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| L1210 Murine Leukemia | 15 | Significant growth inhibition |
| HCT116 Colon Cancer | 10 | Induction of apoptotic pathways |
| MCF-7 Breast Cancer | 12 | Cell cycle arrest |
Antiviral Activity
In addition to its anticancer properties, 7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one has shown potential antiviral activity. Preliminary studies indicated effectiveness against human cytomegalovirus (HCMV) with minimal cytotoxicity observed in human foreskin fibroblasts (HFF) at effective concentrations .
Case Study 1: Inhibition of DNA-PKcs
A study focusing on the inhibition of DNA-PKcs by compounds structurally related to 7-Methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one found that these compounds could significantly enhance the efficacy of existing chemotherapeutic agents like doxorubicin. In murine xenograft models, tumor regressions were noted when combined with DNA-damaging agents .
Case Study 2: Antiviral Efficacy
Another investigation evaluated the antiviral efficacy against HCMV. The compound was tested in vitro and showed promising results with an IC50 value indicating effective viral inhibition without significant toxicity to host cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
